molecular formula C21H21N3O4S B11544581 2-(quinolin-8-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(quinolin-8-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11544581
M. Wt: 411.5 g/mol
InChI Key: XSKRSQVBIICFSY-FSJBWODESA-N
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Description

2-(quinolin-8-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a quinoline ring, a sulfanyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-8-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of quinoline-8-thiol with ethyl bromoacetate to form ethyl 2-(quinolin-8-ylsulfanyl)acetate. This intermediate is then converted to 2-(quinolin-8-ylsulfanyl)acetohydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of 2-(quinolin-8-ylsulfanyl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(quinolin-8-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(quinolin-8-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the hydrazide linkage can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(quinolin-8-ylsulfanyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a quinoline ring, a sulfanyl group, and a hydrazide linkage, which provides a multifaceted approach to interacting with biological targets and materials.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-quinolin-8-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21N3O4S/c1-26-16-10-14(11-17(27-2)21(16)28-3)12-23-24-19(25)13-29-18-8-4-6-15-7-5-9-22-20(15)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-12+

InChI Key

XSKRSQVBIICFSY-FSJBWODESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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